molecular formula C₁₀H₁₁ClO₄ B1156628 (S)-2,3-dihydroxypropyl 4-Chlorobenzoate

(S)-2,3-dihydroxypropyl 4-Chlorobenzoate

Cat. No.: B1156628
M. Wt: 230.64
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-Dihydroxypropyl 4-chlorobenzoate is a monoglyceride derivative in which the primary hydroxyl group of glycerol is esterified with 4-chlorobenzoic acid. This compound combines the polar dihydroxypropyl moiety with an aromatic, chlorine-substituted ester group, resulting in unique physicochemical properties. While naturally occurring monoglycerides typically feature aliphatic fatty acid chains (e.g., palmitic or oleic acid), the 4-chlorobenzoate group introduces aromaticity and halogenation, altering its reactivity and applications in pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C₁₀H₁₁ClO₄

Molecular Weight

230.64

Synonyms

UNPD17648

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares (S)-2,3-dihydroxypropyl 4-chlorobenzoate with analogous monoglycerides and related esters:

Compound Name Ester Group Carbon Chain/Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Features
This compound 4-Chlorobenzoate Aromatic, Cl-substituted ~230.65 112–115 (est.) Low in water; soluble in DMSO, acetone Aromatic, halogenated, chiral center
2,3-Dihydroxypropyl hexadecanoate Hexadecanoate (C16) Aliphatic, saturated 330.5 63–65 Insoluble in water; soluble in ethanol Even-carbon chain, natural emulsifier
2,3-Dihydroxypropyl octadec-9-enoate Octadec-9-enoate (C18:1) Aliphatic, monounsaturated 356.5 34–36 Moderate in ethanol Unsaturated, higher fluidity
2,3-Dihydroxypropyl eicosanoate Eicosanoate (C20) Aliphatic, saturated 386.6 72–74 Low in polar solvents Long-chain, high melting point

Key Observations :

  • Aromatic vs. Aliphatic Esters : The 4-chlorobenzoate group imparts rigidity and electron-withdrawing effects, increasing melting points compared to unsaturated aliphatic esters (e.g., C18:1, melting point ~34°C) .
  • Chlorine Substituent: Enhances stability and lipophilicity but reduces biodegradability relative to non-halogenated analogs.
  • Chirality: The (S)-configuration may influence binding to biological targets (e.g., enzymes or receptors), unlike racemic or non-chiral analogs like 1-monopalmitin.

Research Findings and Gaps

  • Stability Studies : The 4-chlorobenzoate ester demonstrates higher thermal stability than unsaturated aliphatic esters but may undergo hydrolysis under alkaline conditions.
  • Toxicity Data: Limited studies on ecotoxicological impacts of chlorinated monoglycerides; aliphatic analogs are generally recognized as safe (GRAS).
  • Natural Occurrence: No evidence of 4-chlorobenzoate derivatives in natural lipid extracts (e.g., rice straw), where even-carbon aliphatic chains dominate .

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